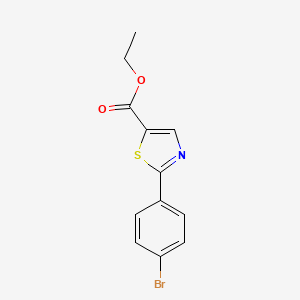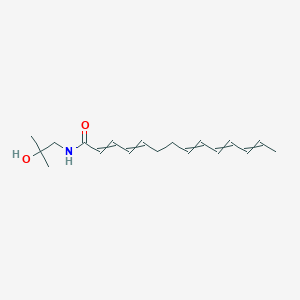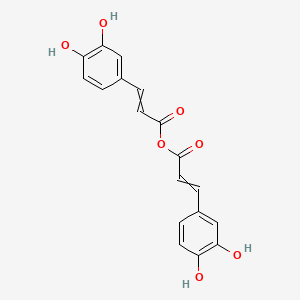
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeic anhydride is a phenolic compound derived from caffeic acid, which is a hydroxycinnamic acid. It is known for its presence in various plant-based foods and beverages, particularly coffee. Caffeic anhydride is of interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Caffeic anhydride can be synthesized through the esterification of caffeic acid. One common method involves the reaction of caffeic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
Industrial production of caffeic anhydride may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Caffeic anhydride undergoes various chemical reactions, including:
Oxidation: Caffeic anhydride can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert caffeic anhydride back to caffeic acid or other reduced forms.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Caffeic acid and reduced phenolic compounds.
Substitution: Various esters and ethers of caffeic anhydride.
科学研究应用
Caffeic anhydride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various phenolic compounds and derivatives.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and food additives due to its bioactive properties.
作用机制
Caffeic anhydride exerts its effects through various molecular mechanisms. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also interacts with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
Caffeic Acid: The parent compound of caffeic anhydride, known for its antioxidant and anti-inflammatory properties.
Chlorogenic Acid: A derivative of caffeic acid, commonly found in coffee and known for its health benefits.
Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties.
Uniqueness
Caffeic anhydride is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit unique biological activities compared to its parent compound and other similar compounds.
属性
分子式 |
C18H14O7 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxyphenyl)prop-2-enoyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H14O7/c19-13-5-1-11(9-15(13)21)3-7-17(23)25-18(24)8-4-12-2-6-14(20)16(22)10-12/h1-10,19-22H |
InChI 键 |
QDPOOGQUCJJZAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


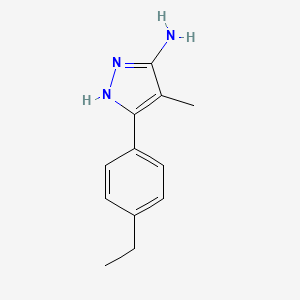
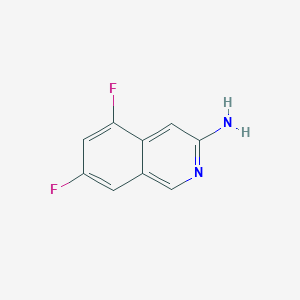


![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
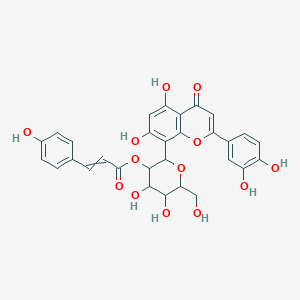
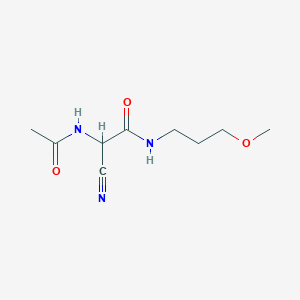
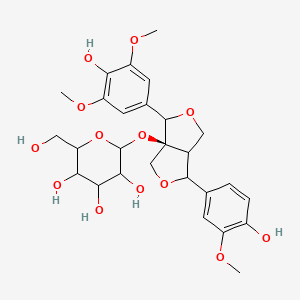
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)

![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
